molecular formula C16H15N5O3S B2809292 5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1324661-54-2

5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

カタログ番号: B2809292
CAS番号: 1324661-54-2
分子量: 357.39
InChIキー: XIHFDARWHRZKRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a synthetic chemical building block featuring a 1,2,4-oxadiazole core, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery . This compound possesses a unique molecular architecture, incorporating an azetidine ring constrained by a benzylsulfonyl group and a pyrimidine heteroaromatic system. The 1,2,4-oxadiazole ring is known to act as a bioisostere for carboxylic esters and amides, which can enhance pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates . While the specific biological profile of this compound is a subject for ongoing research, analogs containing the 1,3,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities in scientific literature. These activities include serving as potent inhibitors of various biological targets relevant to cancer, such as the epidermal growth factor receptor (EGFR) , thymidylate synthase, and histone deacetylase (HDAC) . Consequently, this molecule is a valuable intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. It is supplied as a high-purity compound strictly for research use in laboratory settings. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

特性

IUPAC Name

5-(1-benzylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c22-25(23,11-12-5-2-1-3-6-12)21-9-13(10-21)16-19-15(20-24-16)14-17-7-4-8-18-14/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHFDARWHRZKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family. This compound features a unique structure combining a benzylsulfonyl group, an azetidine moiety, and a pyrimidine ring. Its molecular formula is C16H15N5O3SC_{16}H_{15}N_{5}O_{3}S with a molecular weight of 357.39 g/mol. The oxadiazole core is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the oxadiazole ring enhances its potential as an anticancer agent by inhibiting specific enzymes involved in cancer progression. Studies have shown that derivatives of the oxadiazole scaffold can inhibit key proteins such as EGFR and Src, which are critical in cancer signaling pathways .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various strains. For instance, studies on related oxadiazole derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. The compound shows promise in inhibiting cell proliferation in multiple cancer cell lines. Notably, studies have reported IC50 values indicating that certain derivatives possess cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human leukemia cell lines. The results indicated that some compounds exhibited IC50 values significantly lower than doxorubicin, suggesting enhanced potency against cancer cells .

CompoundCell LineIC50 (μM)Reference
5aCEM-130.275
5bU-9370.420
DoxorubicinMCF-70.417

科学的研究の応用

Molecular Formula

  • C : 16
  • H : 15
  • N : 5
  • O : 3
  • S : 1

Anticancer Activity

Research indicates that compounds with an oxadiazole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the proliferation of various cancer cell lines, such as:

  • Human lung (A549)
  • Breast (MCF-7)
  • Colon (HCT-116)

In particular, the introduction of electron-withdrawing groups on the aromatic rings of oxadiazole derivatives has been linked to enhanced biological activity against cancer cells. In one study, compounds similar to 5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole were evaluated for their antiproliferative effects and showed promising results with low IC50 values against multiple cancer lines .

Antimicrobial Properties

The oxadiazole core is also associated with broad-spectrum antimicrobial activity. Compounds derived from this structure have been investigated for their effectiveness against various bacterial and fungal strains. The presence of specific substituents can enhance lipophilicity and target reachability .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets such as:

  • Estrogen receptors
    These studies suggest that the compound may exert its biological effects through specific receptor interactions, which is critical for its potential therapeutic applications .

Case Studies

Study ReferenceObjectiveFindings
PMC7345688Evaluate anticancer activityCompounds showed significant inhibition against HCT-116 and MCF-7 cell lines with IC50 values as low as 0.19 µM.
PMC8192883Assess cholinesterase inhibitionSome derivatives exhibited higher selectivity towards butyrylcholinesterase compared to donepezil, indicating potential for Alzheimer's treatment.

類似化合物との比較

Core Heterocycle Modifications

Pyrimidine Substitution Position :

  • Target Compound : Pyrimidin-2-yl at position 3 of the oxadiazole.
  • Analogs: Derivatives with pyrimidin-5-yl at position 5 of the oxadiazole (e.g., 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles) .
  • Impact : The 2-position pyrimidine in the target compound may enhance steric accessibility for target binding compared to bulkier 5-substituted analogs.

Azetidine vs. Pyrrolidine Rings :

  • Target Compound : Features a sulfonamide-modified azetidine (4-membered ring).
  • Analogs : Use pyrrolidine (5-membered ring) with phenylethyl substituents (e.g., compounds 1a and 1b) .
  • Impact : Azetidine’s smaller ring size increases ring strain but may improve metabolic stability compared to pyrrolidine derivatives.

Pharmacological and Physicochemical Properties

Bioactivity Profiles

  • Compounds : Pyrrolidine-oxadiazole hybrids (e.g., 1a and 1b) exhibit antiviral activity, with stereochemistry (R/S) influencing potency .
  • Target Compound : The benzylsulfonyl group may confer protease or kinase inhibitory activity, analogous to sulfonamide-containing drugs, though specific data are lacking.

Physicochemical Data

Property Target Compound Analog (5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole)
Molecular Weight ~375.4 (calculated) 187.59 (for core structure)
Substituent Effects Benzylsulfonyl (polar) Propan-2-yl (lipophilic)
Solubility Moderate (sulfonamide) Low (due to alkyl group)

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(1-(benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions under controlled conditions. For example, iridium-catalyzed amination at 50°C in dimethyl ether (DME) with cesium carbonate (Cs₂CO₃) as a base has been used to achieve high yields (e.g., 99% for similar compounds) . Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is effective for purification. Key steps include:

  • Formation of the azetidinyl ring via cyclization of precursors.
  • Coupling of the benzylsulfonyl group and pyrimidine substituent under basic conditions.
  • Validation via ¹H/¹³C NMR, HRMS, and SFC for enantiomeric purity (e.g., 97% ee observed in analogous syntheses) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Comprehensive spectroscopic and chromatographic analyses are critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrimidine protons at δ 8.8–9.2 ppm, azetidine carbons at δ 50–60 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error) .
  • SFC (Supercritical Fluid Chromatography) : Assesses enantiomeric excess (e.g., 97% ee in related compounds) .
  • FTIR : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Test against kinases or microbial enzymes (e.g., oxadiazoles inhibit ERK1/2 or TIP47, a molecular target in apoptosis) .
  • Cell Viability Assays : Use cancer cell lines (e.g., T47D breast cancer cells) to assess IC₅₀ values via MTT or flow cytometry (e.g., G₁ phase arrest observed in similar compounds) .
  • Solubility Profiling : Determine solubility in DMSO/PBS for in vitro dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR studies should systematically modify substituents and evaluate effects:

  • Core Modifications : Replace the pyrimidine ring with other heterocycles (e.g., pyridyl, thiophene) to enhance target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzylsulfonyl moiety to improve metabolic stability .
  • In Vivo Validation : Use MX-1 tumor models to prioritize compounds with oral bioavailability and low toxicity .

Q. How can researchers resolve discrepancies in biological activity across cell lines?

Contradictory results (e.g., activity in breast cancer cells but not others) may arise from:

  • Target Heterogeneity : Profile expression levels of molecular targets (e.g., TIP47) across cell lines .
  • Metabolic Stability : Assess compound degradation via liver microsome assays .
  • Off-Target Effects : Use proteomics or CRISPR screening to identify unintended interactions .

Q. What advanced analytical techniques are critical for characterizing stereochemical properties?

  • X-ray Crystallography : Resolve absolute configuration (e.g., planar oxadiazole vs. twisted azetidine dihedrals at ~80°) .
  • Chiral HPLC/SFC : Monitor enantiomeric purity during asymmetric synthesis .
  • Dynamic NMR : Study conformational flexibility of the azetidine ring .

Q. How can enantioselective synthesis be achieved for derivatives with chiral centers?

  • Catalytic Asymmetric Amination : Use Ir catalysts with chiral ligands (e.g., phosphoramidites) to control stereochemistry .
  • Kinetic Resolution : Separate enantiomers via chiral stationary phases (e.g., amylose-based columns) .

Q. What strategies mitigate synthetic challenges like low yields or byproduct formation?

  • Continuous Flow Reactors : Improve reaction efficiency and scalability (e.g., microreactors for multistep syntheses) .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via factorial design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。